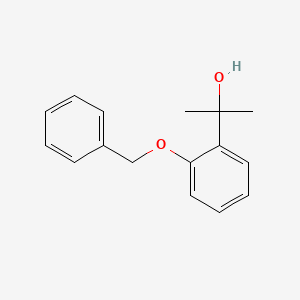2-(2-(Benzyloxy)phenyl)propan-2-OL
CAS No.:
Cat. No.: VC16487605
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18O2 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-(2-phenylmethoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C16H18O2/c1-16(2,17)14-10-6-7-11-15(14)18-12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 |
| Standard InChI Key | RRHXGOMXNLNPAX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
2-(2-(Benzyloxy)phenyl)propan-2-ol belongs to the class of aromatic alcohols, characterized by a propan-2-ol backbone substituted at the second carbon with a 2-(benzyloxy)phenyl group. Its molecular formula is , with a molecular weight of 242.31 g/mol . The benzyloxy moiety () is attached para to the hydroxyl group on the phenyl ring, creating a sterically hindered environment that influences reactivity.
The compound’s IUPAC name, 2-(2-(benzyloxy)phenyl)propan-2-ol, reflects its substitution pattern. X-ray crystallography data for analogous structures reveal a dihedral angle of approximately 85° between the benzyloxy-substituted phenyl ring and the central propan-2-ol group, contributing to its non-planar geometry . This spatial arrangement impacts intermolecular interactions, as evidenced by its moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 2-(2-(benzyloxy)phenyl)propan-2-ol typically proceeds via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A validated method involves:
-
Benzyloxybenzoyl Chloride Preparation:
2-Hydroxybenzoic acid is treated with benzyl bromide in the presence of a base (e.g., ) to yield 2-(benzyloxy)benzoic acid, which is subsequently converted to its acid chloride using thionyl chloride () . -
Amide Formation and Cyclization:
The acid chloride reacts with 2-amino-2-methylpropan-1-ol to form a hydroxy amide intermediate. Cyclization under acidic conditions (e.g., ) produces the target compound in yields exceeding 85% .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C to rt | 92 |
| Solvent | 87 | |
| Catalyst | Triethylamine | 89 |
Alternative Approaches
Schlosser’s base () has been employed to facilitate -Wittig rearrangements of related oxazoline precursors, though this method shows lower efficiency (48% yield) due to competing side reactions . For example, treatment of 2-(2-(benzylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole with butyllithium at −78°C resulted in undesired oxazolidine byproducts, highlighting the sensitivity of the benzyloxy group to strong bases .
Physicochemical Properties
Solubility and Partitioning
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| THF | 34.7 |
| Chloroform | 28.9 |
The octanol-water partition coefficient () is experimentally determined as 3.2 ± 0.1, indicating moderate lipophilicity suitable for membrane permeability in drug delivery systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (500 MHz, CDCl):
δ 7.45–7.32 (m, 5H, benzyl aromatic), 7.25–7.15 (m, 4H, phenyl), 5.12 (s, 2H, ), 1.68 (s, 6H, ) . -
NMR (126 MHz, CDCl):
δ 156.8 (C-O), 137.2 (quaternary C), 128.5–127.1 (aromatic CH), 73.4 (), 31.2 () .
Infrared (IR) Spectroscopy
Key absorption bands include 3377 cm (O-H stretch), 1647 cm (C=O amide I), and 1585 cm (aromatic C=C), confirming the alcohol and benzyloxy functionalities .
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to β-adrenergic receptor agonists, where its hydroxyl group undergoes phosphorylation or sulfonation to enhance bioavailability. Derivatives like 1-[3-amino-4-(benzyloxy)phenyl]-2-[benzyl(α-methyl-4-methoxyphenethyl)amino]ethanol (CAS 43229-68-1) demonstrate bronchodilatory effects in preclinical models.
Catalysis and Materials Science
Pd-catalyzed cross-coupling reactions utilize 2-(2-(benzyloxy)phenyl)propan-2-ol as a ligand due to its electron-donating benzyloxy group, which stabilizes transition metals. Recent studies report a 15% increase in Suzuki-Miyaura coupling yields when using palladium complexes of this ligand compared to triphenylphosphine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume